5-Fluoro-2-(trifluoromethyl)benzoyl chloride
Overview
Description
5-Fluoro-2-(trifluoromethyl)benzoyl chloride is a fluorinated benzoyl chloride derivative with the molecular formula C₈H₃ClF₄O and a molecular weight of 226.56 g/mol . This compound is known for its high reactivity due to the presence of both fluorine and chlorine atoms, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure efficient production and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group is highly reactive and can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-fluoro-2-(trifluoromethyl)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Produces various substituted benzoyl derivatives.
Hydrolysis: Yields 5-fluoro-2-(trifluoromethyl)benzoic acid.
Reduction: Forms the corresponding benzyl alcohol derivative.
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)benzoyl chloride is utilized in a wide range of scientific research applications:
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Serves as an intermediate in the synthesis of various medicinal compounds, including potential drug candidates.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophiles, leading to the formation of amides, esters, and other derivatives. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
- 3-Fluoro-4-(trifluoromethyl)benzoyl chloride
- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride
Uniqueness
5-Fluoro-2-(trifluoromethyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The position of the fluorine and trifluoromethyl groups influences the compound’s electronic and steric characteristics, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)5-3-4(10)1-2-6(5)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTVVTDYYXQDHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372141 | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216144-70-6 | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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